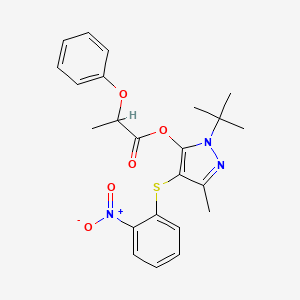

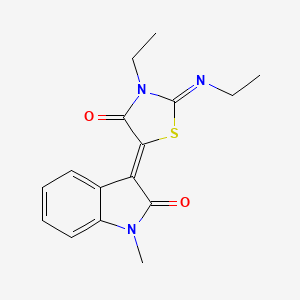

![molecular formula C12H6ClN3O4S B3003146 N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide CAS No. 941961-79-1](/img/structure/B3003146.png)

N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide, commonly known as nitazoxanide, is a broad-spectrum antiparasitic and antiviral drug. It was first approved by the US Food and Drug Administration (FDA) in 2002 for the treatment of diarrhea caused by Cryptosporidium parvum and Giardia lamblia in children and adults. Nitazoxanide has since been found to have potential therapeutic applications against a range of viral infections, including influenza, hepatitis B and C, and respiratory syncytial virus (RSV).

Mécanisme D'action

The exact mechanism of action of nitazoxanide is not fully understood. It is believed to work by interfering with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for the energy metabolism of anaerobic organisms, including parasites. Nitazoxanide has also been shown to inhibit the replication of a number of viruses by targeting various stages of the viral life cycle, including viral entry, replication, and assembly.

Biochemical and Physiological Effects:

Nitazoxanide has been shown to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed after oral administration and has a half-life of approximately 12 hours. Nitazoxanide is metabolized in the liver and excreted in the urine and feces. It has been shown to have minimal drug interactions and does not require dose adjustments in patients with renal or hepatic impairment.

Avantages Et Limitations Des Expériences En Laboratoire

Nitazoxanide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has a broad-spectrum of activity against both parasites and viruses, making it a useful tool for studying a range of infectious diseases. However, nitazoxanide has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to formulate for in vivo studies. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Orientations Futures

There are several future directions for research on nitazoxanide. One area of interest is the development of new formulations of nitazoxanide with improved solubility and bioavailability. Another area of interest is the exploration of nitazoxanide as a potential treatment for emerging viral infections, such as COVID-19. Nitazoxanide has been shown to have activity against SARS-CoV-2 in vitro, and clinical trials are currently underway to evaluate its efficacy in treating COVID-19. Finally, there is interest in exploring the immunomodulatory effects of nitazoxanide and its potential use as an adjuvant therapy for infectious diseases. Overall, nitazoxanide has the potential to be a valuable tool for the treatment and prevention of a range of infectious diseases.

Méthodes De Synthèse

Nitazoxanide is synthesized by the reaction of 5-nitro-2-furoic acid with 4-chloro-5-methylthiobenzimidazole in the presence of phosphorus oxychloride. The resulting intermediate product is then reacted with ammonia to form nitazoxanide. The chemical structure of nitazoxanide is shown below:

Applications De Recherche Scientifique

Nitazoxanide has been extensively studied for its antiparasitic and antiviral activities. It has been shown to be effective against a range of parasites, including Cryptosporidium parvum, Giardia lamblia, Entamoeba histolytica, and Blastocystis hominis. Nitazoxanide has also demonstrated antiviral activity against a number of viruses, including influenza A and B, hepatitis B and C, and RSV. In addition, nitazoxanide has been shown to have immunomodulatory effects, which may contribute to its antiviral activity.

Propriétés

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN3O4S/c13-6-1-2-7(11-10(6)14-5-21-11)15-12(17)8-3-4-9(20-8)16(18)19/h1-5H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTDZOMYVFDECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])SC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

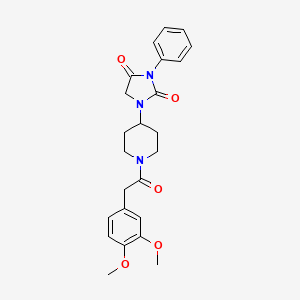

![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)

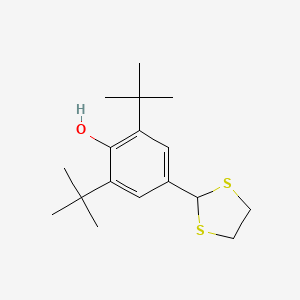

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)

![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole](/img/structure/B3003073.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003076.png)

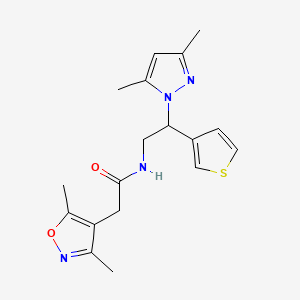

![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)

![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3003080.png)